N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide is an organic compound belonging to the class of n-acyl-phenylureas. These compounds are characterized by a urea derivative where one nitrogen atom of the urea group is linked to a phenyl group and the other is acylated
Preparation Methods
The synthesis of N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include fluorobenzene derivatives and sulfur-containing compounds . Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving imidazo[4,5-B]pyridine derivatives.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity . The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide can be compared with other similar compounds, such as:
- N-(4-Fluorophenyl)-N-methyl-2-([1,3]oxazolo[4,5-b]pyridin-2-ylsulfanyl)acetamide
- N-(4-Fluorophenyl)-2-(pyridin-2-ylsulfanyl)acetamide These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to differences in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of the imidazo[4,5-B]pyridine core with the fluorophenyl and sulfanyl groups, which may confer unique biological or chemical properties.
Properties
Molecular Formula |
C14H11FN4OS |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C14H11FN4OS/c15-9-3-5-10(6-4-9)17-12(20)8-21-14-18-11-2-1-7-16-13(11)19-14/h1-7H,8H2,(H,17,20)(H,16,18,19) |
InChI Key |
DWLJCOAQLIDDRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.